![molecular formula C19H19N3O3S3 B2897073 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide CAS No. 865197-21-3](/img/structure/B2897073.png)
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide
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Description
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide is a useful research compound. Its molecular formula is C19H19N3O3S3 and its molecular weight is 433.56. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Reactivity and Synthesis Pathways
The reactivity of carbenes and diazoalkanes bearing arylthio and allylthio groups has been explored, demonstrating the formation of novel cyclic ylides through intramolecular electrophilic addition. These ylides undergo rearrangements to afford cyclopropyl sulfides, thiaazulenes, thietanes, and tetrahydrothiophenes, highlighting the versatility of sulfide linkage in synthetic chemistry (Ojima & Kondo, 1973).
Photodynamic Therapy Applications
The synthesis of zinc phthalocyanine derivatives with high singlet oxygen quantum yields for photodynamic therapy applications has been reported. These compounds exhibit excellent fluorescence properties and photodegradation quantum yields, marking their potential in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Agents
New heterocyclic compounds incorporating sulfamoyl moiety have been synthesized for their antimicrobial potential. These compounds include thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives, indicating a broad spectrum of activity against various microbial strains (Darwish et al., 2014).
Anticonvulsant Agents
Sulfonamide thiazole derivatives have been synthesized and evaluated for their anticonvulsant properties. Several compounds demonstrated significant protection against picrotoxin-induced convulsions, showcasing the therapeutic potential of these molecules in treating epilepsy (Farag et al., 2012).
Antitumor Activity
Sulfonamide-Schiff's bases, thiazolidinones, benzothiazinones, and C-nucleoside derivatives containing sulfonamide groups have been synthesized and evaluated for their antitumor activity. These compounds have shown considerable cytotoxic effects against various cancer cell lines, highlighting the role of sulfonamide moieties in the development of novel anticancer agents (Kamel et al., 2010).
properties
IUPAC Name |
3-phenylsulfanyl-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S3/c1-2-11-22-16-9-8-15(28(20,24)25)13-17(16)27-19(22)21-18(23)10-12-26-14-6-4-3-5-7-14/h2-9,13H,1,10-12H2,(H2,20,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBBDPDKSVNKBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)CCSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide |
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